

N-Methyl-o-phenylenediamine chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-o-phenylenediamine**

Cat. No.: **B1293956**

[Get Quote](#)

An In-depth Technical Guide to **N-Methyl-o-phenylenediamine**: Chemical Structure, Properties, and Synthesis

Introduction

N-Methyl-o-phenylenediamine, an aromatic diamine, is a significant intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

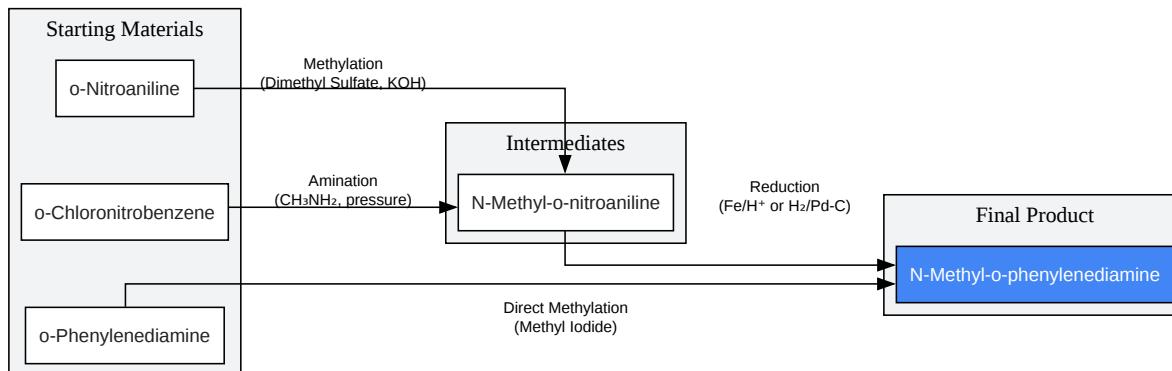
N-Methyl-o-phenylenediamine consists of a benzene ring with an amino group (-NH₂) and a methylamino group (-NHCH₃) at adjacent (ortho) positions.

- IUPAC Name: N¹-methylbenzene-1,2-diamine[1]
- Synonyms: 2-(Methylamino)aniline, 2-Amino-N-methylaniline, N-Methyl-1,2-benzenediamine[1][2][3]
- CAS Number: 4760-34-3[1][2][3]
- Molecular Formula: C₇H₁₀N₂[1][2]

- Molecular Weight: 122.17 g/mol [\[1\]](#)[\[2\]](#)

Chemical Structure:

Physicochemical Properties


The key physical and chemical properties of **N-Methyl-o-phenylenediamine** are summarized in the table below.

Property	Value	Source
Appearance	Yellow to red to very dark brown liquid	[2]
Melting Point	22 °C	[2]
Boiling Point	252.4 °C at 760 mmHg; 123-124 °C at 10 mmHg	[2]
Density	1.075 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.612	[2]
Flash Point	122.4 °C	[2]
Storage	Under inert gas (nitrogen or Argon) at 2–8 °C	[2]

Synthesis of N-Methyl-o-phenylenediamine

Several synthetic routes have been established for the preparation of **N-Methyl-o-phenylenediamine**. The primary methods involve the methylation of an aniline derivative followed by the reduction of a nitro group, or the direct methylation of o-phenylenediamine.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **N-Methyl-o-phenylenediamine**.

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below.

Method 1: Direct Methylation of o-Phenylenediamine

This method involves the direct N-methylation of o-phenylenediamine using methyl iodide.

Experimental Protocol:

- To a 1-liter flask, add 89 grams (0.82 mole) of o-phenylenediamine and 1 liter of methanol.^[4]
- Add 25.7 ml (0.41 mole) of methyl iodide to the mixture.^[4]
- Reflux the mixture for 2 hours.^[4]
- Add an additional 25.7 ml (0.41 mole) of methyl iodide.^[4]
- Continue to reflux the mixture for a total of 12 hours.^[4]

- Remove the majority of the methanol under reduced pressure (in *vacuo*).[\[4\]](#)
- Pour the residual brown oil into 2 liters of crushed ice.[\[4\]](#)
- Adjust the pH of the mixture to 9.0 by adding potassium hydroxide.[\[4\]](#)
- Extract the resulting mixture with ethyl ether.[\[4\]](#)
- Dry the ether extract over potassium carbonate.[\[4\]](#)
- Remove the ether in *vacuo*.[\[4\]](#)
- Distill the residue at approximately 120° C under 8 mm Hg pressure to obtain **N-methyl-o-phenylenediamine** as a yellow oil.[\[4\]](#)

Method 2: Methylation of o-Nitroaniline followed by Reduction

This two-step synthesis starts with the methylation of o-nitroaniline to form N-methyl-o-nitroaniline, which is then reduced to the final product.

Step 2a: Synthesis of N-methyl-o-nitroaniline

Experimental Protocol:

- In a suitable reaction vessel, mix 40.0 g (0.29 mol) of o-nitroaniline with 200 ml of acetone.[\[5\]](#)
- Add 32 g (0.57 mol) of potassium hydroxide (KOH).[\[5\]](#)
- Add 46 g (0.37 mol) of dimethyl sulfate dropwise.[\[5\]](#)
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[\[5\]](#)
- Add 20.0 ml of ammonia water and remove the acetone by evaporation.[\[5\]](#)
- Add 200.0 ml of water to the residue, stir to induce crystallization.[\[5\]](#)

- Separate the product by filtration and dry to obtain N-methyl-o-nitroaniline.[5]

Step 2b: Reduction of N-methyl-o-nitroaniline

Two common methods for the reduction are catalytic hydrogenation and chemical reduction with iron.

Protocol 2b-i: Catalytic Hydrogenation

- In a hydrogenation reactor, mix 20.0 g (0.13 mol) of N-methyl-o-nitroaniline with 100 ml of methanol.[5]
- Add 0.05 g of 10% Palladium on carbon (Pd/C) as the catalyst.[5]
- Pressurize the reactor with hydrogen gas to 0.2-0.5 MPa.[5]
- Maintain the reaction at 30-35°C for approximately 3 hours.[5]
- After the reaction is complete, filter to remove the catalyst.[5]
- To obtain the dihydrochloride salt, add 17.8 g (0.15 mol) of thionyl chloride dropwise to the filtrate, then cool to crystallize the product.[5]

Protocol 2b-ii: Reduction with Iron Powder

- In a 500 ml reaction flask, add 100 ml of ethanol, 5 ml of glacial acetic acid, and 21.8 g (0.39 mol) of reduced iron powder.[5]
- Stir and heat the mixture at 50-55°C for 30 minutes to activate the iron.[5]
- Add 20.0 g (0.13 mol) of N-methyl-o-nitroaniline.[5]
- Heat the mixture to reflux and maintain for about 2 hours.[5]
- Filter the hot reaction mixture.[5]
- To obtain the dihydrochloride salt, add 17.8 g (0.15 mol) of thionyl chloride dropwise to the filtrate, then cool to crystallize the product.[5]

Method 3: From o-Chloronitrobenzene

This route involves the nucleophilic aromatic substitution of o-chloronitrobenzene with methylamine, followed by reduction.

Step 3a: Synthesis of N-Methyl-o-nitroaniline

- React o-chloronitrobenzene with an aqueous solution of monomethylamine in a sealed vessel.[6][7]
- Pressurize the reaction with nitrogen to 0.5 MPa and heat to 120–135°C.[6][7]
- After the reaction is complete, cool the mixture and allow it to separate into layers.[6]
- The lower oil phase is collected as N-methyl-o-nitroaniline.[6]

Step 3b: Reduction of N-Methyl-o-nitroaniline

- In a reaction vessel, dissolve the N-methyl-o-nitroaniline in ethanol and add a supported nickel catalyst.[6][7]
- Slowly add hydrazine hydrate dropwise while heating the mixture to 70-75°C.[6][7]
- After the addition is complete, maintain the reaction at 80-90°C for 20 hours for insulation reaction.[6]
- Filter the reaction mixture to remove the catalyst. The filtrate contains **N-methyl-o-phenylenediamine**.[6]

Quantitative Synthesis Data

The following table summarizes the reported yields and purities for the different synthetic routes to **N-Methyl-o-phenylenediamine** or its dihydrochloride salt.

Method	Starting Material	Key Reagents	Product	Yield	Purity	Source
2a	O-Nitroaniline	Dimethyl sulfate, KOH	N-Methyl-O-nitroaniline	95.3%	>99%	[5]
2b-i	N-Methyl-O-nitroaniline	H ₂ , 10% Pd/C	N-Methyl-O-phenylene diamine dihydrochloride	98.4%	>99%	[5]
2b-ii	N-Methyl-O-nitroaniline	Fe, Acetic Acid	N-Methyl-O-phenylene diamine dihydrochloride	90.0%	>99%	[5][8]
3b	N-Methyl-O-nitroaniline	H ₂ /Pd-C	N-Methyl-O-phenylene diamine	78-82%	-	[7]

Safety Information

N-Methyl-o-phenylenediamine is harmful if swallowed or in contact with skin and causes skin and eye irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[9] The dihydrochloride salt is an acidic salt and should be handled accordingly.[10][11]

Conclusion

This technical guide has detailed the chemical structure, properties, and comprehensive synthesis protocols for **N-Methyl-o-phenylenediamine**. The presented methods offer various

routes for its preparation, allowing researchers to select the most suitable approach based on available starting materials, desired scale, and safety considerations. The provided quantitative data and experimental details serve as a valuable resource for the successful synthesis of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl-o-phenylenediamine | C7H10N2 | CID 78498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. N-Methyl-o-phenylenediamine | SIELC Technologies [sielc.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 7. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]
- 8. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 9. N-Methyl-o-phenylenediamine dihydrochloride(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. N-Methyl-o-phenylenediamine dihydrochloride | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [N-Methyl-o-phenylenediamine chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293956#n-methyl-o-phenylenediamine-chemical-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com